REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH2:11][CH:4]1[CH2:5][C:6](=[N:12]O)[CH2:7]2.[OH-].[NH4+].[H][H]>[Rh].CO>[NH2:12][CH:6]1[CH2:5][CH:4]2[N:3]([CH3:2])[CH:8]([CH2:9][CH2:10][CH2:11]2)[CH2:7]1 |f:0.1,2.3|
|
Name
|
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1C2CC(CC1CCC2)=NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the pad rinsed with additional methanol (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to dryness, and residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional chloroform (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2CCCC(C1)N2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.466 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH2:11][CH:4]1[CH2:5][C:6](=[N:12]O)[CH2:7]2.[OH-].[NH4+].[H][H]>[Rh].CO>[NH2:12][CH:6]1[CH2:5][CH:4]2[N:3]([CH3:2])[CH:8]([CH2:9][CH2:10][CH2:11]2)[CH2:7]1 |f:0.1,2.3|
|
Name
|
9-methyl-9-aza-bicyclo[3.3.1]nonan-3-one oxime hydrochloride
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1C2CC(CC1CCC2)=NO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the pad rinsed with additional methanol (3×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to dryness, and residue
|
Type
|
CUSTOM
|
Details
|
was partitioned between 10% aqueous sodium carbonate (25 mL) and chloroform (25 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional chloroform (2×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2CCCC(C1)N2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.466 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |